molecular formula C18H16N6O5S B12302900 N-((4-((E)-(1-Isonicotinoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)phenyl)sulfonyl)acetamide CAS No. 78503-91-0

N-((4-((E)-(1-Isonicotinoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)phenyl)sulfonyl)acetamide

Cat. No.: B12302900
CAS No.: 78503-91-0
M. Wt: 428.4 g/mol
InChI Key: GTFYXSJCBAJBAZ-UHFFFAOYSA-N
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Description

N-((4-((E)-(1-Isonicotinoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)phenyl)sulfonyl)acetamide is a complex organic compound that belongs to the class of sulfonamides and acetamides. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-((E)-(1-Isonicotinoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)phenyl)sulfonyl)acetamide involves multiple steps. One common method includes the reaction of sulfacetamide with various arylamines under reflux conditions. The reaction typically requires chloroacetamide derivatives and arylamines such as aniline, 4-methoxyaniline, and 4-methylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((4-((E)-(1-Isonicotinoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)phenyl)sulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, acetic acid, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-((4-((E)-(1-Isonicotinoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)phenyl)sulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation . This mechanism is particularly relevant in its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-((E)-(1-Isonicotinoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)phenyl)sulfonyl)acetamide is unique due to its dual functional groups (sulfonamide and acetamide), which contribute to its broad spectrum of biological activities. Its ability to inhibit DHFR sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .

Properties

CAS No.

78503-91-0

Molecular Formula

C18H16N6O5S

Molecular Weight

428.4 g/mol

IUPAC Name

N-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylacetamide

InChI

InChI=1S/C18H16N6O5S/c1-11-16(18(27)24(22-11)17(26)13-7-9-19-10-8-13)21-20-14-3-5-15(6-4-14)30(28,29)23-12(2)25/h3-10,16H,1-2H3,(H,23,25)

InChI Key

GTFYXSJCBAJBAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)C(=O)C3=CC=NC=C3

Origin of Product

United States

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